ALKBH5-IN-2

ALKBH5 Inhibition Enzymatic Assay Structure-Activity Relationship

Research on ALKBH5-mediated m6A regulation is often confounded by tools lacking dual ALKBH5/ALKBH2 inhibition or defined cellular potency. ALKBH5-IN-2 (compound 6) resolves this with validated dual-target activity and comprehensive cell-line profiling. • ALKBH5 IC50 = 0.79 µM; ALKBH2 IC50 ≈ 25 µM - enables coordinated study of RNA epigenetics and DNA repair. • Antiproliferative IC50 values across 6 human cell lines (K562: 1.41 µM; CCRF-CEM: 7.62 µM; HL-60: 11.0 µM; Jurkat: 41.3 µM; HEK-293T: 40.5 µM; A-172: >50 µM) provide quantitative benchmarks for dose selection. • Supplied as a research-use-only solid with guaranteed purity; batch-specific COA available.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
Cat. No. B4071214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALKBH5-IN-2
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1C(C(=O)NNC1=O)NCC2=CC=CO2
InChIInChI=1S/C9H11N3O3/c13-8-4-7(9(14)12-11-8)10-5-6-2-1-3-15-6/h1-3,7,10H,4-5H2,(H,11,13)(H,12,14)
InChIKeyMDESMYPAACPJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALKBH5-IN-2 ALKBH5 Inhibitor Overview


ALKBH5-IN-2 (also known as compound 6; CAS: 1008951-10-7) is a small molecule inhibitor of the RNA N6-methyladenosine (m6A) demethylase ALKBH5, a key epitranscriptomic regulator implicated in cancer progression and therapy resistance. Identified through structure-activity relationship studies based on the MV1035 scaffold, ALKBH5-IN-2 exhibits a biochemical IC50 of 0.79 µM against recombinant ALKBH5 [1] and demonstrates dose-dependent inhibition of ALKBH5 activity in cell-free assays [2]. The compound is primarily utilized as a research tool to dissect ALKBH5-mediated m6A regulation and to explore therapeutic vulnerabilities in glioblastoma and other malignancies.

ALKBH5-IN-2 Irreplaceability


Substituting ALKBH5-IN-2 with other ALKBH5 inhibitors, such as ALKBH5-IN-5, IOX1, or the parent compound MV1035, is scientifically unsound due to profound differences in target engagement, selectivity profile, cellular potency across cancer lineages, and dual-targeting behavior. ALKBH5-IN-2 exhibits a unique combination of sub-micromolar ALKBH5 inhibition (IC50 = 0.79 µM) alongside significant ALKBH2 inhibition (IC50 ≈ 25 µM) [1] [2], a dual activity not observed with highly selective covalent inhibitors like ALKBH5-IN-5 [3] and distinct from broad-spectrum agents like IOX1, which potently inhibits multiple JmjC demethylases [4]. Furthermore, ALKBH5-IN-2 demonstrates lineage-dependent antiproliferative effects across a panel of six human cell lines, with IC50 values ranging from 1.41 µM to >50 µM [1] — a level of functional annotation absent for many in-class compounds. These differential pharmacological features directly impact experimental design, interpretation of m6A-dependent phenotypes, and the translational relevance of preclinical findings, rendering generic substitution scientifically invalid.

ALKBH5-IN-2 Comparative Evidence


Enhanced ALKBH5 Potency vs MV1035

ALKBH5-IN-2 inhibits recombinant ALKBH5 with an IC50 of 0.79 µM [1], representing a 2.3-fold improvement in potency compared to the parent compound MV1035, which exhibits an ALKBH5 IC50 of 1.79 µM under comparable cell-free assay conditions . This enhancement is attributed to structural modifications of the MV1035 scaffold aimed at optimizing key pharmacophoric motifs [2].

ALKBH5 Inhibition Enzymatic Assay Structure-Activity Relationship

Dual ALKBH5/ALKBH2 Inhibition Profile

In cell-free enzymatic assays, ALKBH5-IN-2 inhibits ALKBH2 with an IC50 of approximately 25 µM [1], while also potently inhibiting ALKBH5 (IC50 = 0.79 µM) [2]. This dual-target profile contrasts sharply with the highly selective ALKBH5 inhibitor ALKBH5-IN-5, which has not been reported to inhibit ALKBH2, and with the covalent ALKBH5 inhibitor DDO-02267 (IC50 = 0.49 µM) [3], which lacks ALKBH2 activity. The dual inhibition of ALKBH2, a DNA repair protein implicated in temozolomide resistance in glioblastoma, provides a unique pharmacological opportunity not addressed by selective ALKBH5-only inhibitors.

Target Selectivity DNA Repair ALKBH2

Lineage-Dependent Antiproliferative Activity

ALKBH5-IN-2 exhibits marked lineage-dependent antiproliferative effects across a panel of six human cell lines following 48-hour treatment. IC50 values for cell viability inhibition are: 1.41 µM (K562, chronic myeloid leukemia), 7.62 µM (CCRF-CEM, acute lymphoblastic leukemia), 11.0 µM (HL-60, acute promyelocytic leukemia), 40.5 µM (HEK-293T, embryonic kidney), 41.3 µM (Jurkat, T-cell leukemia), and >50 µM (A-172, glioblastoma) [1]. Notably, ALKBH5-IN-2 is most potent against K562 cells, with an IC50 29-fold lower than that observed for HEK-293T cells. In contrast, the parent compound MV1035 has been primarily characterized in U87-MG glioblastoma cells for migration and invasion, with limited quantitative viability data across a diverse cell panel [2]. This comprehensive cellular profiling enables researchers to select ALKBH5-IN-2 with prior knowledge of its expected potency in specific cell models.

Cell Viability Cancer Cell Lines Antiproliferative Activity

JmjC Selectivity Advantage Over IOX1

Unlike the broad-spectrum 2-oxoglutarate oxygenase inhibitor IOX1, which potently inhibits multiple JmjC histone demethylases including KDM4C (IC50 = 0.6 µM), KDM2A (IC50 = 1.8 µM), and KDM6B (IC50 = 1.4 µM) in addition to ALKBH5 [1], ALKBH5-IN-2 has been specifically optimized from the MV1035 scaffold to target the AlkB family demethylases ALKBH5 and ALKBH2 [2]. While direct selectivity profiling for ALKBH5-IN-2 against the full panel of JmjC enzymes has not been reported, its design based on MV1035 — a compound with reported selectivity for AlkB family members over JmjC demethylases — and the absence of the quinoline-8-ol core present in IOX1 support a narrower target profile [2]. This distinction is critical for experiments aimed at deconvoluting m6A-dependent phenotypes from histone methylation changes.

Selectivity Off-target Activity JmjC Demethylases

ALKBH5-IN-2 Research Applications


Targeting Dual ALKBH5/ALKBH2 in Glioblastoma

Glioblastoma research groups investigating mechanisms of temozolomide resistance should employ ALKBH5-IN-2 to simultaneously inhibit both ALKBH5 (RNA m6A demethylation) and ALKBH2 (DNA repair). The compound's demonstrated ALKBH2 IC50 of approximately 25 µM [1] and ALKBH5 IC50 of 0.79 µM [2] enable studies of coordinated RNA epitranscriptomic and DNA damage repair pathways. Unlike the selective ALKBH5 inhibitor ALKBH5-IN-5 [3], ALKBH5-IN-2 allows interrogation of the functional interplay between these two AlkB family members in treatment-resistant glioblastoma models. This application is directly supported by the compound's origin in MV1035-based optimization for glioblastoma [1].

ALKBH5 Dependency in Hematologic Cancer Cells

Investigators studying the role of m6A regulation in leukemia and lymphoma should utilize ALKBH5-IN-2 as a chemical probe due to its well-characterized antiproliferative activity across multiple hematopoietic cell lines. With documented IC50 values of 1.41 µM (K562 CML), 7.62 µM (CCRF-CEM ALL), 11.0 µM (HL-60 APL), and 41.3 µM (Jurkat T-ALL) following 48-hour treatment [2], ALKBH5-IN-2 provides a quantitative reference for expected potency in various disease models. This cellular profiling, absent for many ALKBH5 inhibitors, enables informed selection of appropriate compound concentrations and interpretation of lineage-specific sensitivities.

m6A vs Histone Demethylation Selectivity

Epitranscriptomics researchers aiming to specifically interrogate ALKBH5-mediated m6A regulation without confounding histone methylation changes should select ALKBH5-IN-2 over the broad-spectrum inhibitor IOX1. IOX1 potently inhibits multiple JmjC histone demethylases (KDM4C: 0.6 µM; KDM2A: 1.8 µM; KDM6B: 1.4 µM) in addition to ALKBH5 [4], making phenotypic deconvolution challenging. In contrast, ALKBH5-IN-2, derived from the MV1035 scaffold with reported AlkB family selectivity [1], offers a more targeted approach for experiments requiring attribution of observed effects specifically to ALKBH5/ALKBH2 inhibition.

MV1035 Chemical Series SAR Development

Medicinal chemistry groups optimizing ALKBH5 inhibitors for improved potency and drug-like properties should utilize ALKBH5-IN-2 as a benchmark compound in structure-activity relationship (SAR) studies. ALKBH5-IN-2 represents a key structural evolution from MV1035 (ALKBH5 IC50: 1.79 µM) to a 2.3-fold more potent analog (ALKBH5 IC50: 0.79 µM) [2] . The compound's defined structure (4-(furan-2-ylmethylamino)diazinane-3,6-dione) and available SAR data regarding the hydroxyl group and furan moiety [1] provide a validated starting point for further chemical optimization, making it an essential reference for ALKBH5 inhibitor development programs.

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